molecular formula C18H20FN7O B5448421 N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(4-fluorophenyl)urea

N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(4-fluorophenyl)urea

Cat. No.: B5448421
M. Wt: 369.4 g/mol
InChI Key: FJCKYPAYWPVUON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Urea is an organic compound with two amine groups joined by a carbonyl functional group. It plays an important role in many biological processes, including the metabolic breakdown of proteins.


Molecular Structure Analysis

Imidazole is a planar 5-membered ring, that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . Imidazole is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D , and is highly soluble in water .


Chemical Reactions Analysis

Imidazole derivatives show a broad range of chemical and biological properties . They are known to participate in a variety of chemical reactions, but the specific reactions for your compound are not mentioned in the literature I have access to.

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. While some imidazole derivatives are used as drugs and are safe for human consumption under certain conditions , others may be hazardous. The specific safety and hazards for your compound are not mentioned in the literature I have access to.

Properties

IUPAC Name

1-[2-[[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN7O/c1-12-13(2)26(11-24-12)17-9-16(22-10-23-17)20-7-8-21-18(27)25-15-5-3-14(19)4-6-15/h3-6,9-11H,7-8H2,1-2H3,(H,20,22,23)(H2,21,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCKYPAYWPVUON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)C2=NC=NC(=C2)NCCNC(=O)NC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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